Cas no 574-45-8 (N-(diphenylmethylidene)aniline)
N-(diphenylmethylidene)aniline Chemical and Physical Properties
Names and Identifiers
-
- N-(diphenylmethylidene)aniline
- N,1,1-triphenylmethanimine
- Aniline,N-(diphenylmethylene)
- Benzenamine,N-(diphenylmethylene)
- Benzhydrylidene-phenyl-amine
- Benzophenone anil
- N-(Diphenylmethylene)aniline
- N-(diphenylmethylene)benzenamine
- N-(diphenylmethylidene)phenylamine
- N-Benzhydrylideneaniline
- N-phenyl-(diphenylmethylidene)amine
- EU-0018075
- Aniline, N-(diphenylmethylene)-
- AKOS001716550
- DTXSID50276935
- Benzophenon-anil
- Benzenamine, N-(diphenylmethylene)-
- 574-45-8
- N-(.alpha.-Phenylbenzylidene)aniline
- STK792993
- Benzhydrylidenimine, N-phenyl-
- NSC-46
- N-Benzhydrylidenaniline
- phenyliminobenzophenone
- CS-0362402
- SCHEMBL4450591
- NSC46
- Benzophenone anilide
- AS-0399
- Benzophenone phenylimine
- N-(alpha-Phenylbenzylidene)aniline
-
- Inchi: 1S/C19H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15H
- InChI Key: XVPVLVKWFUYVGT-UHFFFAOYSA-N
- SMILES: N(/C1C=CC=CC=1)=C(/C1C=CC=CC=1)\C1C=CC=CC=1
Computed Properties
- Exact Mass: 257.12000
- Monoisotopic Mass: 257.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.4A^2
- XLogP3: 5.1
Experimental Properties
- Density: 0.99
- Boiling Point: 371.2°C at 760 mmHg
- Flash Point: 170.6°C
- Refractive Index: 1.578
- PSA: 12.36000
- LogP: 4.85570
N-(diphenylmethylidene)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433072-1g |
N,1,1-triphenylmethanimine |
574-45-8 | 95+% | 1g |
¥3212.00 | 2024-05-08 | |
| Crysdot LLC | CD12059488-1g |
N-(Diphenylmethylene)aniline |
574-45-8 | 95+% | 1g |
$356 | 2024-07-24 | |
| Crysdot LLC | CD12059488-5g |
N-(Diphenylmethylene)aniline |
574-45-8 | 95+% | 5g |
$992 | 2024-07-24 | |
| Crysdot LLC | CD12059488-10g |
N-(Diphenylmethylene)aniline |
574-45-8 | 95+% | 10g |
$1394 | 2024-07-24 |
N-(diphenylmethylidene)aniline Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on N-(diphenylmethylidene)aniline
Recent Advances in the Study of N-(Diphenylmethylidene)aniline (CAS: 574-45-8) in Chemical Biology and Pharmaceutical Research
N-(Diphenylmethylidene)aniline (CAS: 574-45-8) is a Schiff base compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its imine functional group bridging a diphenylmethane moiety and an aniline ring, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, material science, and catalysis, highlighting its multifaceted role in advancing scientific and industrial applications.
One of the most notable advancements in the study of N-(diphenylmethylidene)aniline is its application in the development of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's efficacy, leading to the identification of a lead candidate with minimal cytotoxicity and high selectivity.
In addition to its antimicrobial properties, N-(diphenylmethylidene)aniline has been investigated for its role in organic synthesis and catalysis. A recent report in Advanced Synthesis & Catalysis highlighted its utility as a ligand in transition metal-catalyzed cross-coupling reactions, which are pivotal in the construction of complex pharmaceutical scaffolds. The study revealed that the compound's unique electronic and steric properties enhance reaction yields and selectivity, making it a valuable tool for synthetic chemists.
Another groundbreaking application of N-(diphenylmethylidene)aniline lies in its potential as a fluorescent probe for biological imaging. Research published in Chemical Communications in 2024 showcased the compound's ability to selectively bind to amyloid fibrils, which are implicated in neurodegenerative diseases such as Alzheimer's. The study demonstrated that the probe's fluorescence intensity increases upon binding, offering a promising non-invasive diagnostic tool for early disease detection.
Despite these promising developments, challenges remain in the large-scale synthesis and commercialization of N-(diphenylmethylidene)aniline-based products. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. For instance, a 2024 study in Green Chemistry proposed a solvent-free mechanochemical synthesis method, which not only enhanced efficiency but also aligned with sustainable chemistry principles.
In conclusion, N-(diphenylmethylidene)aniline (CAS: 574-45-8) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its diverse applications—from antimicrobial agents to fluorescent probes—underscore its potential to address pressing challenges in healthcare and materials science. Future research should focus on further elucidating its mechanistic pathways and expanding its utility in interdisciplinary fields.
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